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Compound of Interest |

(R)-5-Methyl-4,7-
Compound Name:
diazaspiro[2.5]octan-6-one

Cat. No.: B15072436

Get Quote

Introduction: Escaping "Flatland" in Kinase Drug
Discovery

Historically, the design of ATP-competitive kinase inhibitors has been dominated by flat, planar
heteroaromatic scaffolds (e.g., quinazolines, pyrimidines) that mimic the adenine ring of ATP.
While effective at binding the kinase hinge region, these planar molecules often suffer from
poor physicochemical properties, high promiscuity (off-target toxicity), and susceptibility to
cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

To overcome these limitations, modern medicinal chemistry has shifted toward three-
dimensional (3D) architectures[2]. Spiro-lactams—characterized by two rings joined at a single
tetrahedral carbon atom and containing a cyclic amide—have emerged as privileged scaffolds.
They offer a rigid, non-planar geometry that perfectly addresses the limitations of traditional
inhibitors by projecting functional groups into distinct spatial vectors, thereby enhancing target

selectivity and metabolic stability[1][3].

Mechanistic Rationale: Why Spiro-Lactams?
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As an application scientist, it is critical to understand the causality behind selecting a spiro-
lactam core over a traditional planar ring:

e Precision Hydrogen Bonding: The lactam motif provides a highly directional hydrogen bond
donor (NH) and acceptor (C=0) pair. In kinases like CDK8 and CDK19, the spirolactam
amide acts as a critical bridge, simultaneously interacting with the catalytic Lysine (Lys52)
and the Aspartate (Asp173) of the highly conserved DMG (Asp-Met-Gly) motif[4].

o Enhanced Selectivity via Vectorial Projection: The sp3-hybridized spiro carbon forces the
molecule into a rigid 3D conformation. This allows the precise projection of substituents into
narrow allosteric pockets or solvent-exposed regions that differ slightly between closely
related kinases. For example, spiro-azaindolines have been successfully used to achieve
high selectivity for Hematopoietic Progenitor Kinase 1 (HPK1) over the closely related off-
target LCK][3].

e Metabolic Shielding: Planar aromatic rings are electron-rich and prime targets for CYP450
oxidation. By replacing these aromatic systems with sp3-rich spirocyclic lactams, the
metabolic "soft spots” are removed. This structural shift significantly lowers intrinsic
clearance (CLint) and improves the pharmacokinetic profile of the drug candidate[3][5].

Mechanism of spiro-lactam HPK1 inhibitors in enhancing T-cell activation.

Quantitative Data: Flat vs. 3D Spiro-Lactam
Inhibitors

The transition from a planar scaffold to a spiro-lactam architecture yields measurable
improvements in both potency and ADME (Absorption, Distribution, Metabolism, and Excretion)
properties. The table below summarizes the typical property shifts observed during the
optimization of kinase inhibitors (e.g., HPK1 and CDK8 programs)[3][5].
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Experimental Protocols
Protocol 1: Synthesis of a Spiro-Gamma-Lactam
Scaffold via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a robust, stereoselective method for constructing spiro-gamma-
lactams (e.g., spiro[indoline-3,2'-pyrrolidin]-2-ones)[2]. This protocol establishes the core 3D
framework prior to functionalization.

Materials:

Isatin derivative (1.0 eq)

Secondary amino acid (e.g., sarcosine or proline) (1.2 eq)

Activated alkene (e.g., substituted chalcone) (1.0 eq)

Solvent: Methanol or Toluene
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o Equipment: Reflux apparatus, TLC plates (Silica gel 60 F254).
Step-by-Step Methodology:

e Ylide Generation: Dissolve the isatin derivative and the amino acid in 20 mL of methanol in a
round-bottom flask. Stir at 60°C for 30 minutes. Rationale: This condensation generates the
azomethine ylide (the 1,3-dipole) in situ.

o Cycloaddition: Add the activated alkene to the reaction mixture. Elevate the temperature to
reflux (approx. 65°C for methanol) and stir for 4—-6 hours.

e Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: Hexane/Ethyl
Acetate 7:3). The disappearance of the bright orange isatin spot and the appearance of a
new, lower-Rf spot indicates successful cycloaddition.

e Workup: Cool the mixture to room temperature. Evaporate the solvent under reduced
pressure. Extract the residue with ethyl acetate and wash with brine.

 Purification & Validation: Purify the crude product via flash column chromatography. Validate
the spirocyclic structure using *H NMR: look for the disappearance of the alkene protons and
the emergence of complex multiplets corresponding to the newly formed sp3-hybridized
pyrrolidine ring[2].

Protocol 2: TR-FRET Kinase Binding Assay for Spiro-
Lactam Validation

To validate the synthesized spiro-lactam as a potent kinase inhibitor, a Time-Resolved
Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This assay
measures the ability of the inhibitor to displace a fluorescent tracer or prevent substrate
phosphorylation.

Materials:
o Recombinant Kinase (e.g., HPK1 or CDK8/Cyclin C complex)

 Biotinylated substrate peptide
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e Europium (Eu)-labeled anti-phospho antibody (Donor)

« Streptavidin-Allophycocyanin (APC) (Acceptor)

o Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology:

o Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the spiro-lactam inhibitor
in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate
using an acoustic dispenser.

o Kinase Incubation: Add 5 pL of the recombinant kinase solution (diluted in assay buffer) to
the wells. Incubate at room temperature for 15 minutes to allow the spiro-lactam to
equilibrate within the ATP-binding pocket.

e Reaction Initiation: Add 5 pL of a mixture containing ATP (at the predetermined Km
concentration) and the biotinylated substrate peptide. Incubate for 60 minutes at room
temperature.

o Detection: Stop the kinase reaction by adding 10 uL of detection buffer containing EDTA (to
chelate Mg?* and halt kinase activity), the Eu-labeled antibody, and Streptavidin-APC.
Incubate for 60 minutes in the dark.

o Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation:
340 nm; Emission: 615 nm and 665 nm).

o Self-Validation & Quality Control:

o Controls: Include wells with DMSO only (Maximum activity, 0% inhibition) and a known
pan-kinase inhibitor like Staurosporine (Minimum activity, 100% inhibition).

o Z'-Factor: Calculate the Z'-factor using the control wells. A Z'-factor > 0.5 validates the
assay's robustness and confirms that the observed ICso shifts are due to the spiro-lactam's
structural properties, not assay noise.

Standard workflow for the development and validation of spiro-lactam kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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